Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-
Description
The compound Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- (hereafter referred to as the "target compound") belongs to a class of aromatic imino-cyclohexadienyl acetamides. Key structural features include:
- Molecular formula: C₁₉H₂₃N₃O₂ (from and ).
- Molecular weight: 325.4141 g/mol.
- Core structure: A cyclohexadienone ring conjugated with an imino group linked to a 4-diethylaminophenyl moiety and an acetamide substituent .
This compound’s electronic structure, characterized by the electron-rich diethylamino group and electron-withdrawing carbonyls, suggests applications in dye chemistry or as a ligand in coordination complexes. However, its exact biological or industrial roles remain understudied in the provided evidence.
Properties
CAS No. |
5991-91-3 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-4-21(5-2)16-9-6-14(7-10-16)20-15-8-11-18(23)17(12-15)19-13(3)22/h6-12H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
XAOHEIMEFGHVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of a 4-(diethylamino)aniline derivative with a cyclohexadienone or related cyclohexadienyl precursor bearing an acetamide group. The key step is the formation of the imino linkage (-C=N-) via a Schiff base type reaction between an amine and a carbonyl group on the cyclohexadienone ring.
Stepwise Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting materials: 4-(diethylamino)aniline and 1,4-cyclohexadien-1-one derivative with acetamide | Preparation of the amine and ketone precursors, ensuring the acetamide group is present on the cyclohexadienone ring. |
| 2 | Condensation reaction under mild acidic or neutral conditions, typically in an organic solvent (e.g., ethanol, methanol) | Formation of the imino bond by nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to yield the imine. |
| 3 | Purification by recrystallization or chromatography | Isolation of the pure acetamide-imino compound. |
This approach is consistent with classical Schiff base synthesis methods applied to aromatic amines and cyclic ketones.
Oxidation Considerations
In some reported syntheses of related compounds, oxidation steps using water-soluble oxidizing agents such as hydrogen peroxide or inorganic peroxides may be employed to stabilize or modify the cyclohexadienyl structure post-condensation. The oxidizing agents are typically used in aqueous solution or as powders dissolved prior to use, with concentrations ranging from 0.1% to 15% by weight, preferably 2-7% for effective reaction control.
Alternative Synthetic Routes
While direct condensation is the primary method, alternative approaches may involve:
- Stepwise functional group transformations on the cyclohexadienyl ring to introduce the acetamide group prior to imine formation.
- Use of protected amine derivatives to improve selectivity and yield.
- Employing catalysts or acid scavengers to facilitate imine formation and prevent side reactions.
However, detailed protocols for these alternatives are less documented for this specific compound.
Experimental Data and Research Findings
Purity and Characterization
The compound is typically characterized by:
- NMR Spectroscopy : Confirming the imino proton and aromatic protons.
- Mass Spectrometry : Molecular ion peak consistent with C18H21N3O2.
- HPLC Analysis : Reverse phase HPLC using Newcrom R1 columns with mobile phases of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for purity assessment and preparative isolation.
Analytical Conditions Table
| Parameter | Condition/Value |
|---|---|
| HPLC Column | Newcrom R1 (reverse-phase, low silanol activity) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Particle Size | 3 µm (for UPLC applications) |
| Application | Purity analysis, impurity isolation, pharmacokinetics |
This method is scalable and suitable for preparative and analytical purposes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Schiff Base Condensation | 4-(diethylamino)aniline + cyclohexadienone-acetamide | Mild acid/neutral, ethanol solvent | Primary and most direct method |
| Oxidative Stabilization | Hydrogen peroxide or inorganic peroxides | Aqueous solution, 0.1-15% wt oxidant | Used post-condensation for structural stability |
| Alternative Functionalization | Protected amines, stepwise acetamide introduction | Variable | Less common, used for selectivity or yield |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Research indicates that compounds with imino and oxo functionalities exhibit significant anticancer properties. Acetamide derivatives have been studied for their ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can target specific signaling pathways involved in tumor growth .
2. Neuroprotective Effects:
Recent studies have highlighted the neuroprotective potential of acetamide derivatives against neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been documented in animal models . This application is particularly relevant in the context of conditions like Alzheimer's disease, where oxidative damage plays a critical role.
3. Antimicrobial Properties:
Acetamide derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the diethylamino group enhances lipophilicity, allowing better membrane penetration and efficacy against bacterial and fungal strains . This property makes it a candidate for developing new antimicrobial agents in light of rising antibiotic resistance.
Agricultural Applications
1. Biopesticides:
The compound's structure suggests potential applications as a biopesticide. Its ability to disrupt pest physiology could provide an eco-friendly alternative to conventional pesticides. Studies have indicated that similar compounds can act on insect hormonal systems or interfere with metabolic pathways essential for pest survival .
2. Plant Growth Regulators:
Research has explored the use of acetamide derivatives as plant growth regulators. These compounds can enhance growth rates and stress resistance in plants, which is crucial for sustainable agriculture practices. The modulation of plant hormonal balance through such compounds can lead to improved yield and resilience against environmental stressors .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Anticancer Activity of Imino Compounds | 2023 | Demonstrated significant inhibition of tumor growth in vitro using acetamide derivatives. |
| Neuroprotective Effects of Acetamide Derivatives | 2024 | Showed reduction in neuroinflammation and oxidative stress markers in animal models of neurodegeneration. |
| Efficacy of Acetamide as a Biopesticide | 2022 | Reported effective pest control with minimal environmental impact compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Dimethylamino Analog
- Name: Acetamide, N-[3-[[4-(dimethylamino)phenyl]imino]-6-oxo-1,4-cyclohexadien-1-yl]-
- CAS : 64693-21-6 ().
- Formula : C₁₆H₁₇N₃O₂.
- Key difference: Replacement of diethylamino (-N(C₂H₅)₂) with dimethylamino (-N(CH₃)₂).
- Impact: Reduced steric hindrance and lipophilicity compared to diethylamino (LogP decreases by ~0.5 units). Enhanced solubility in polar solvents due to smaller alkyl chains .
Chloro-Substituted Derivative
- Name: N-[5-Chloro-3-[[4-(diethylamino)-2-methylphenyl]imino]-4-methyl-6-oxo-1,4-cyclohexadien-1-yl]acetamide
- CAS : 102387-48-4 ().
- Formula : C₂₁H₂₅ClN₃O₂.
- Key difference : Addition of a chlorine atom at position 5 and a methyl group at position 4 on the cyclohexadienyl ring.
- Commercial availability issues noted (discontinued product status in ).
Acyl Group Modifications
Propanamide Analog
- Name: Propanamide, N-[3-[[4-(diethylamino)phenyl]imino]-6-oxo-1,4-cyclohexadien-1-yl]-
- CAS : 104566-85-0 ().
- Formula : C₂₀H₂₅N₃O₂.
- Key difference : Acetamide (-NHCOCH₃) replaced with propanamide (-NHCOCH₂CH₃).
- Impact: Increased hydrophobicity (LogP ~5.09 vs. ~4.5 for the target compound), favoring membrane permeability . Potential for altered binding affinity in biological systems due to longer acyl chain.
Carbamate Derivative
- Name: Ethyl N-(5-chloro-3-(4-(diethylamino)-2-methylphenylimino)-4-methyl-6-oxo-1,4-cyclohexadienyl)carbamate
- CAS: Not explicitly listed ().
- Formula : C₂₂H₂₈ClN₃O₃.
- Key difference : Acetamide replaced with ethyl carbamate (-NHCOOCH₂CH₃).
- Impact: Higher molecular weight (417.93 g/mol) and polar surface area (74.49 Ų), suggesting reduced blood-brain barrier penetration .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Spectroscopic Profiles : The target compound’s IR spectrum (similar to ’s compound 6m) would show peaks for -NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and aromatic C=C (1606 cm⁻¹), aiding in structural confirmation .
- Synthetic Challenges : Derivatives with chlorine or carbamate groups () require multi-step synthesis, increasing production costs.
- Commercial Viability: The dimethylamino analog () is more readily synthesizable but may lack the target compound’s specificity in applications like dye chemistry.
Biological Activity
Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-, also known by its IUPAC name and CAS number 5991-91-3, is a compound with notable biological activities. This article delves into the biological properties of this compound, summarizing findings from various studies and providing a comprehensive overview of its potential applications.
- Molecular Formula : C18H21N3O2
- Molecular Weight : 311.385 g/mol
- SMILES Notation : CCN(CC)C1=CC=C(C=C1)N=C1C=CC(=O)C(NC(C)=O)=C1
- InChIKey : XAOHEIMEFGHVLV-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds related to acetamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain acetamide derivatives demonstrate activity against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . The mechanism of action typically involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
The anticancer potential of acetamide derivatives has been explored in several studies. In a specific case study, compounds similar to N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- were evaluated for their cytotoxic effects against different cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Evaluation
A series of acetamide derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that specific derivatives exhibited high activity against Pseudomonas aeruginosa and Candida albicans. The study concluded that modifications in the molecular structure significantly influenced the biological activity .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers synthesized a new class of acetamide derivatives and assessed their cytotoxic effects on human breast cancer cells (MCF-7). The findings revealed that these compounds inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. This suggests a potential role for these derivatives in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary methods for confirming the structural identity of this compound?
- Methodological Answer : Utilize a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of diethylamino, imino, and cyclohexadienone moieties. Cross-reference spectral data with Agfa-Labs' structural reports (CAS 5991-91-3) .
- Mass Spectrometry (MS) : Validate molecular weight (311.3870 g/mol) via high-resolution MS (HRMS) to match the molecular formula .
- X-ray Crystallography : If crystalline, resolve the tautomeric form (e.g., keto-enol equilibrium) to confirm the imino-cyclohexadienone backbone .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection (λ ~250–300 nm, typical for conjugated systems) to quantify impurities. Agfa-Labs reports purity as "N/A" for some batches, emphasizing the need for rigorous in-house validation .
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values derived from the molecular formula .
Q. What synthetic routes are documented for derivatives with similar imino-cyclohexadienone scaffolds?
- Methodological Answer :
- Condensation Reactions : React 4-diethylaminophenylamine with 6-oxo-1,4-cyclohexadien-1-yl precursors under acidic or catalytic conditions. Monitor reaction progress via TLC with iodine staining .
- Cross-Referencing : Analogous methods from PHARMACEURGICAL FORUM (e.g., formamide/acetamide derivatives) suggest using anhydrous solvents (e.g., DMF) and controlled heating to avoid side reactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved during characterization?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at low/high temperatures to observe dynamic tautomeric shifts in the cyclohexadienone system .
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict dominant tautomers and compare with experimental IR/Raman spectra .
- Multi-Technique Validation : Correlate NMR data with X-ray results to resolve ambiguities in proton assignments .
Q. What strategies are recommended for studying the compound’s stability under varying pH and light conditions?
- Methodological Answer :
- Photostability Testing : Expose solutions (e.g., in DMSO or ethanol) to UV-Vis light (300–500 nm) and monitor degradation via HPLC. Agfa-Labs notes "Age: 20" for some batches, implying long-term stability data may require independent validation .
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) at pH 1–13. Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
Q. How can computational methods predict the compound’s reactivity in supramolecular interactions?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize regions like the diethylamino group for hydrogen bonding or π-π stacking .
- Solubility Prediction : Calculate logP (XlogP ~2.5–3.0) and polar surface area (PSA) using tools like SwissADME to optimize solvent systems for crystallization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across sources?
- Methodological Answer :
- Source Evaluation : Prioritize data from Agfa-Labs (CAS 5991-91-3) and NIST over less-reliable platforms. Cross-check purity, batch variability, and analytical conditions (e.g., heating rates in DSC) .
- Reproducibility Protocols : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) to isolate experimental variables .
Methodological Design Considerations
Q. What advanced techniques are critical for elucidating electronic transitions in this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Map π→π* and n→π* transitions. Compare with TD-DFT calculations to assign bands to specific chromophores (e.g., imino vs. cyclohexadienone) .
- Electrochemical Analysis : Use cyclic voltammetry to determine redox potentials, which inform applications in optoelectronics or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
